Copper chloride oxide (Cu2Cl2O)

Description

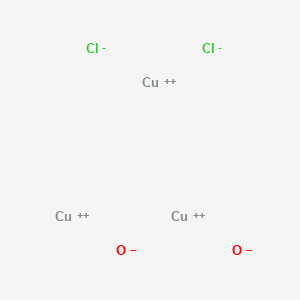

Copper chloride oxide (Cu2Cl2O) is an inorganic compound that consists of copper, chlorine, and oxygen It is a unique compound due to its mixed oxidation states of copper, which can exhibit interesting chemical and physical properties

Properties

CAS No. |

12167-76-9 |

|---|---|

Molecular Formula |

Cl2Cu3O2 |

Molecular Weight |

293.54 g/mol |

IUPAC Name |

tricopper;oxygen(2-);dichloride |

InChI |

InChI=1S/2ClH.3Cu.2O/h2*1H;;;;;/q;;3*+2;2*-2/p-2 |

InChI Key |

KMDXQEMIAKHBQZ-UHFFFAOYSA-L |

Canonical SMILES |

[O-2].[O-2].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Copper chloride oxide can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with copper(II) oxide at elevated temperatures. The reaction typically proceeds as follows: [ 2CuCl_2 + CuO \rightarrow Cu_2Cl_2O + Cl_2 ]

Another method involves the thermal decomposition of copper(II) chloride in the presence of oxygen. This method requires precise control of temperature and atmospheric conditions to ensure the formation of copper chloride oxide without the production of other copper oxides.

Chemical Reactions Analysis

Copper chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : Copper chloride oxide can be oxidized to form copper(II) chloride and copper(II) oxide. [ Cu_2Cl_2O + O_2 \rightarrow 2CuCl_2 + CuO ]

-

Reduction: : It can be reduced to form copper(I) chloride and copper metal. [ Cu_2Cl_2O + H_2 \rightarrow 2CuCl + H_2O ]

-

Substitution: : Copper chloride oxide can react with other halides to form different copper halides. [ Cu_2Cl_2O + 2NaBr \rightarrow 2CuBr + 2NaCl + O_2 ]

Scientific Research Applications

Copper chloride oxide has several scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation processes.

Materials Science: Copper chloride oxide is studied for its potential use in the development of new materials with unique electrical and optical properties.

Environmental Chemistry: It is used in the removal of pollutants from water and air, as well as in the degradation of hazardous chemicals.

Biomedical Applications: Research is ongoing to explore its potential use in medical treatments, including antimicrobial and anticancer therapies.

Mechanism of Action

The mechanism of action of copper chloride oxide involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various biological molecules, leading to oxidative stress and cell damage. In catalysis, copper chloride oxide can facilitate the transfer of electrons, thereby accelerating chemical reactions.

Comparison with Similar Compounds

Copper chloride oxide can be compared with other copper compounds, such as copper(I) chloride (CuCl), copper(II) chloride (CuCl2), and copper(I) oxide (Cu2O). Each of these compounds has unique properties and applications:

Copper(I) Chloride (CuCl): Used in organic synthesis and as a catalyst in various chemical reactions.

Copper(II) Chloride (CuCl2): Commonly used in the production of pigments, as a catalyst, and in the textile industry.

Copper(I) Oxide (Cu2O): Used in antifouling paints, as a pigment, and in semiconductor applications.

Copper chloride oxide is unique due to its mixed oxidation states and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Biological Activity

Copper chloride oxide (Cu2Cl2O) is an inorganic compound that has garnered interest due to its potential biological activities and applications in various fields, including agriculture and medicine. This article explores the biological activity of Cu2Cl2O, highlighting its mechanisms of action, effects on living organisms, and relevant case studies.

- Molecular Formula : Cu2Cl2O

- Molecular Weight : 206.99 g/mol

- Appearance : Typically appears as a greenish or bluish powder.

- Solubility : Soluble in water, with varying solubility depending on pH and temperature.

- Antimicrobial Properties : Cu2Cl2O exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components, leading to cell death. Studies have shown that Cu2Cl2O can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Genotoxic Effects : Research indicates that Cu2Cl2O can induce genotoxicity in various cell types. For instance, exposure to Cu2Cl2O has been linked to chromosomal aberrations in onion root cells (Allium cepa), suggesting potential risks for genetic material integrity in higher organisms .

- Oxidative Stress Induction : The compound has been shown to alter oxidative stress levels in biological systems. In cultured rat cells, high concentrations of CuCl2 led to reduced levels of glutathione, a critical antioxidant, indicating that Cu2Cl2O may contribute to oxidative damage .

Toxicological Studies

A variety of studies have assessed the toxicity of Cu2Cl2O:

- In vitro Studies : Research conducted on cell cultures has demonstrated that Cu2Cl2O can lead to cell viability reduction at concentrations as low as 10 µM. The observed cytotoxic effects are often attributed to the compound's ability to disrupt cellular homeostasis and induce apoptosis.

- Environmental Impact : The presence of copper compounds, including Cu2Cl2O, in agricultural runoff has raised concerns regarding their impact on soil and aquatic ecosystems. Specific studies indicate that denitrifying bacteria are particularly sensitive to copper exposure, with significant metabolic inhibition noted at concentrations around 0.95 mg/L .

Case Studies

-

Agricultural Applications : A study evaluated the use of Cu2Cl2O as a fungicide in crop management. Results indicated effective control over fungal pathogens while also highlighting the need for careful application due to potential phytotoxicity at higher concentrations.

Pathogen Inhibition Rate (%) Concentration (ppm) Fusarium oxysporum 85 200 Botrytis cinerea 75 150 - Human Health Implications : Investigations into the effects of copper overload from dietary sources have suggested that excessive intake may lead to oxidative stress-related diseases. For instance, a clinical study noted a correlation between high copper levels and increased markers for liver damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.